methyl 2-[3-(dicyanomethylidene)-2-oxoindol-1-yl]acetate
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Overview
Description
Methyl 2-[3-(dicyanomethylidene)-2-oxoindol-1-yl]acetate is a synthetic organic compound belonging to the indole family. Indoles are versatile nitrogen-based heterocyclic compounds known for their significant biological and pharmaceutical activities . This compound is characterized by the presence of a dicyanomethylidene group attached to an oxoindole moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of methyl 2-[3-(dicyanomethylidene)-2-oxoindol-1-yl]acetate typically involves multicomponent reactions using indole derivatives as starting materials . One common method includes the reaction of indole-2-carboxylic acid with malononitrile and methyl chloroacetate under basic conditions to form the desired product . Industrial production methods often employ catalysts such as silica-supported ionic liquids to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Methyl 2-[3-(dicyanomethylidene)-2-oxoindol-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions with agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dicyanomethylidene group is replaced by other nucleophiles.
Cyclization: It can undergo cyclization reactions to form fused heterocyclic systems, which are valuable in medicinal chemistry.
Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as palladium, and bases like potassium carbonate . Major products formed from these reactions include various indole derivatives with potential biological activities .
Scientific Research Applications
Methyl 2-[3-(dicyanomethylidene)-2-oxoindol-1-yl]acetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-[3-(dicyanomethylidene)-2-oxoindol-1-yl]acetate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity and leading to desired biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-[3-(dicyanomethylidene)-2-oxoindol-1-yl]acetate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
2-Dicyanomethylidene-3-ethoxymethylidene-2,3-dihydroindole: Used in the synthesis of fused tri- and tetracyclic systems.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activities compared to other indole derivatives .
Properties
IUPAC Name |
methyl 2-[3-(dicyanomethylidene)-2-oxoindol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c1-20-12(18)8-17-11-5-3-2-4-10(11)13(14(17)19)9(6-15)7-16/h2-5H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMZNBMTQSGFNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=C(C#N)C#N)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351518 |
Source
|
Record name | Methyl [3-(dicyanomethylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5790-97-6 |
Source
|
Record name | Methyl [3-(dicyanomethylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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